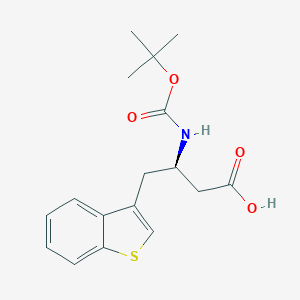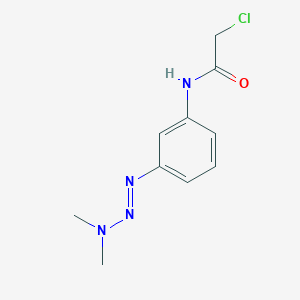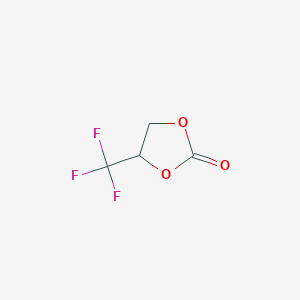
4-(Trifluoromethyl)-1,3-dioxolan-2-one
Vue d'ensemble
Description
4-(Trifluoromethyl)-1,3-dioxolan-2-one, commonly known as TFMD, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. TFMD is a cyclic carbonate that contains a trifluoromethyl group and a dioxolane ring. It is a colorless liquid that is soluble in a wide range of organic solvents.
Mécanisme D'action
The mechanism of action of TFMD is not well understood. However, it is believed that the trifluoromethyl group and the dioxolane ring of TFMD play a crucial role in its chemical reactivity and biological activity. The trifluoromethyl group can enhance the lipophilicity and electron-withdrawing ability of TFMD, making it more reactive towards nucleophiles and electrophiles. The dioxolane ring can stabilize the intermediate species during the reaction, making the reaction more efficient.
Biochemical and Physiological Effects:
TFMD has been shown to exhibit various biochemical and physiological effects, such as antimicrobial activity, antitumor activity, and anti-inflammatory activity. TFMD can inhibit the growth of various bacterial and fungal strains, such as Staphylococcus aureus, Escherichia coli, and Candida albicans. TFMD can also induce apoptosis and cell cycle arrest in various cancer cell lines, such as MCF-7, HepG2, and A549. TFMD can also reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
TFMD has several advantages and limitations for lab experiments. The advantages include its high reactivity, high purity, and low toxicity. TFMD can react with various nucleophiles and electrophiles under mild conditions, making it suitable for various organic synthesis reactions. TFMD can also be easily purified by distillation or chromatography, making it suitable for scale-up reactions. The limitations include its high cost, low availability, and potential hazards. TFMD is a relatively expensive reagent compared to other commonly used reagents, such as phosgene and carbon dioxide. TFMD is also not readily available in large quantities, making it difficult to use in large-scale reactions. TFMD can also pose potential hazards, such as toxicity and flammability, if not handled properly.
Orientations Futures
TFMD has a promising future in various fields, such as organic synthesis, polymer chemistry, and material science. Some potential future directions for TFMD research include:
1. Development of new synthesis methods for TFMD that are more efficient, cost-effective, and environmentally friendly.
2. Investigation of the biological activity and mechanism of action of TFMD, including its potential as an antimicrobial, antitumor, and anti-inflammatory agent.
3. Synthesis of new fluorinated polymers and materials using TFMD as a monomer, and investigation of their properties and potential applications.
4. Exploration of the potential of TFMD as a reagent in various organic synthesis reactions, such as carbonylation, alkylation, and acylation.
5. Investigation of the potential of TFMD as a catalyst or a ligand in various chemical reactions, such as cross-coupling, cycloaddition, and oxidation.
In conclusion, 4-(Trifluoromethyl)-1,3-dioxolan-2-one is a heterocyclic organic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. TFMD can be synthesized through several methods, and has been extensively studied for its potential applications in organic synthesis, polymer chemistry, and material science. TFMD exhibits various biochemical and physiological effects, and has several advantages and limitations for lab experiments. TFMD has a promising future in various fields, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of TFMD can be achieved through several methods, including the reaction of 4-(trifluoromethyl)phenol with phosgene, the reaction of 4-(trifluoromethyl)phenol with phosgene and triethylamine, and the reaction of 4-(trifluoromethyl)phenol with phosgene and sodium methoxide. The yield and purity of the product can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
TFMD has been extensively studied for its potential applications in various fields, including organic synthesis, polymer chemistry, and material science. TFMD can be used as a building block in the synthesis of various organic compounds, such as fluorinated alcohols, esters, and amides. It can also be used as a monomer in the synthesis of fluorinated polymers, such as poly(dioxolane-co-TFMD) and poly(ethylene-co-TFMD). These polymers exhibit unique properties, such as high thermal stability, chemical resistance, and hydrophobicity, making them suitable for various industrial applications, such as coatings, adhesives, and membranes.
Propriétés
IUPAC Name |
4-(trifluoromethyl)-1,3-dioxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3O3/c5-4(6,7)2-1-9-3(8)10-2/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZFQPGIDVGTLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)O1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393522, DTXSID801265386 | |
| Record name | 4-(trifluoromethyl)-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-4-(Trifluoromethyl)-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801265386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
167951-81-7, 167951-80-6 | |
| Record name | (+)-4-(Trifluoromethyl)-1,3-dioxolan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167951-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(trifluoromethyl)-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-4-(Trifluoromethyl)-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801265386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-Trifluoropropylene carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



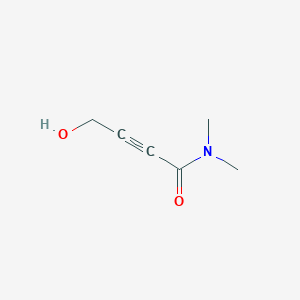
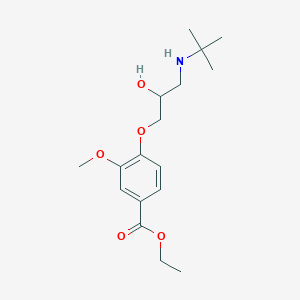
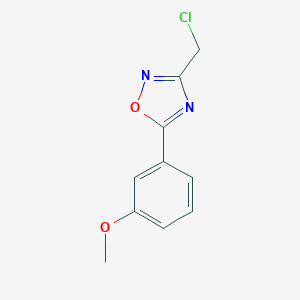
![Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B67954.png)
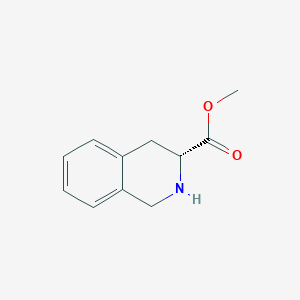

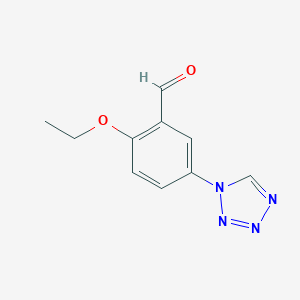
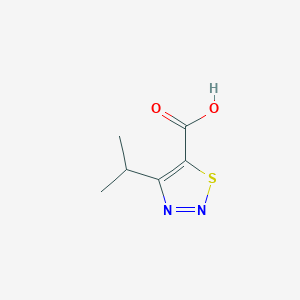

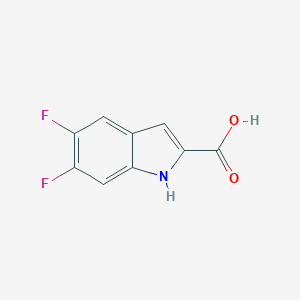
![1-Boc-octahydropyrrolo[3,4-b]pyridine](/img/structure/B67971.png)
